1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine
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Overview
Description
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine is a chemical compound known for its unique structure, which includes a thiadiazole ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine typically involves the reaction of 1,3,4-thiadiazole derivatives with azetidine derivatives under specific conditions. One common method includes the use of a base such as triethylamine and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer application, the compound may induce apoptosis in cancer cells by disrupting their cell cycle progression . The thiadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride: A similar compound with additional hydrochloride groups.
1,3,4-Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Azetidine derivatives: Compounds with the azetidine ring but different functional groups.
Uniqueness
This compound is unique due to its combination of the thiadiazole and azetidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c6-4-1-9(2-4)5-8-7-3-10-5/h3-4H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXYTRFBKSWLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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